Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate
Description
Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate is a pyridine derivative with the molecular formula C₂₀H₁₃ClN₂O₂S and a molecular weight of 380.86 g/mol (CAS: 478080-47-6). Its structure comprises a pyridine ring substituted with a 4-chlorophenyl group at position 4, a cyano group at position 3, and a sulfanyl bridge connecting the pyridine to a methyl benzenecarboxylate moiety.
Properties
IUPAC Name |
methyl 2-[4-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2S/c1-25-20(24)16-4-2-3-5-18(16)26-19-17(12-22)15(10-11-23-19)13-6-8-14(21)9-7-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAMBWZLTKQABU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=NC=CC(=C2C#N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with malononitrile to form 4-(4-chlorophenyl)-3-cyano-2-pyridine. This intermediate is then reacted with thiophenol to introduce the sulfanyl group, followed by esterification with methyl benzoate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including:
- Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
- Reduction : The cyano group can be reduced to primary amines.
- Substitution Reactions : The chlorophenyl group can undergo nucleophilic aromatic substitution .
Biology
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties : Studies have explored its efficacy against various bacterial strains.
- Anticancer Activity : Preliminary evaluations suggest that derivatives of this compound may exhibit cytotoxic effects against human cancer cell lines .
Medicine
In medicinal chemistry, this compound is being investigated as a lead compound for drug development. Its structural features enable it to interact with specific molecular targets, potentially inhibiting enzyme activity or modulating receptor functions .
Industry
The compound is also utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in agrochemicals and materials science.
Anticancer Evaluation
A study published in Molecules evaluated new compounds derived from similar structures for their anticancer properties. These derivatives demonstrated significant cytotoxicity against various cancer cell lines, highlighting the potential of this compound as a scaffold for developing anticancer agents .
Antimicrobial Activity
Another research article focused on synthesizing derivatives of compounds containing the chlorophenyl and sulfanyl functionalities. The results indicated that these derivatives exhibited notable antimicrobial activity against several pathogens, suggesting that this compound could be further explored for pharmaceutical applications .
Mechanism of Action
The mechanism of action of Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate can be compared to other pyridine derivatives, such as 6-(4-Chlorophenyl)-1-(4-methylbenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, which shares a pyridine core but differs in substituents and saturation. Below is a detailed analysis:
Table 1: Structural and Molecular Comparison
Key Observations
Aromaticity vs. Saturation : The target compound retains full pyridine aromaticity, whereas the analogous derivative features a 1,2-dihydropyridine core. Saturation in the latter may increase conformational flexibility and alter electronic properties .
The sulfanyl bridge in the target compound differs from the methylsulfanyl group in the analog, which may modulate electronic effects (e.g., resonance or inductive interactions) on the pyridine ring.
Functional Group Diversity: The analog’s oxo group could enable hydrogen bonding or keto-enol tautomerism, absent in the target compound.
Research Findings
- Synthetic Applications: The cyano and sulfanyl groups in both compounds suggest utility as intermediates in heterocyclic synthesis, though comparative reactivity studies are lacking in the cited sources.
Biological Activity
Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate, with the molecular formula C20H13ClN2O2S, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising:
- A chlorophenyl group
- A cyano group
- A pyridinyl group
- A sulfanyl linkage to a benzenecarboxylate moiety
This structural complexity contributes to its diverse biological activities and potential as a lead compound in drug development.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially altering physiological processes.
- Receptor modulation : It may bind to receptors, influencing signaling pathways associated with disease states.
- Antimicrobial properties : Preliminary studies suggest activity against certain bacterial strains, indicating potential as an antimicrobial agent.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through the following mechanisms:
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in specific cancer cell lines.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, leading to oxidative stress and subsequent cell death.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. In vitro assays have reported:
- Efficacy against Gram-positive and Gram-negative bacteria , with varying degrees of effectiveness.
- Potential use as a lead compound for developing new antibiotics.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM, indicating moderate potency.
- Mechanistic Insights : Another study explored the compound's mechanism of action using flow cytometry and western blot analysis. Results indicated that the compound activates caspase pathways leading to apoptosis in treated cells.
- Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for S. aureus and 50 µg/mL for E. coli, suggesting significant antimicrobial potential.
Data Tables
Q & A
Basic Research Question
- HPLC Analysis : Use a C18 column with a mobile phase gradient (e.g., acetonitrile/water) and UV detection at 254 nm. Compare retention times against known impurities (e.g., methyl ester derivatives, , Table 1) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 397.04) and fragment patterns to detect side products like des-cyano analogs.
How should conflicting spectral data (e.g., NMR vs. XRD) be resolved?
Advanced Research Question
- Cross-Validation : Compare NMR chemical shifts (e.g., aromatic protons at δ 7.5–8.2 ppm) with SCXRD-derived torsion angles. Discrepancies may arise from dynamic effects in solution (e.g., rotational barriers around the sulfanyl group).
- DFT Calculations : Optimize the structure using Gaussian09 and simulate NMR spectra to reconcile experimental data .
What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Advanced Research Question
- Analog Synthesis : Modify the pyridinyl (e.g., replace Cl with F), benzoate (e.g., ethyl vs. methyl ester), or sulfanyl linker (e.g., sulfonyl vs. sulfanyl).
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase targets) and correlate activity with steric/electronic parameters (Hammett σ constants, LogP) .
How can researchers assess the metabolic stability of this compound?
Advanced Research Question
- In Vitro Models : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key metabolic sites include the ester group (hydrolysis) and sulfur atom (oxidation) .
- Stability Studies : Perform accelerated degradation tests under acidic/basic/oxidative conditions to identify labile functional groups.
What methods are suitable for characterizing polymorphic forms?
Advanced Research Question
- Thermal Analysis : Use DSC to identify melting points and transitions between polymorphs.
- PXRD : Compare experimental patterns with simulated data from SCXRD (e.g., ’s unit cell parameters: a = 10.2 Å, b = 12.5 Å) .
How can computational tools aid in optimizing synthetic yields?
Advanced Research Question
- Reaction Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate transition-state energies for key steps (e.g., sulfur nucleophilic attack).
- Machine Learning : Train models on reaction databases to predict optimal solvents/temperatures for coupling steps .
What protocols validate the compound’s stability under storage conditions?
Basic Research Question
- Long-Term Stability : Store samples at –20°C (desiccated) and analyze monthly via HPLC for degradation (e.g., ester hydrolysis to carboxylic acid).
- Forced Degradation : Expose to UV light (ICH Q1B guidelines) to assess photolytic stability .
How can researchers address discrepancies in biological activity across studies?
Advanced Research Question
- Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and normalize data to cell viability (MTT assay).
- Meta-Analysis : Compare IC₅₀ values across studies while accounting for differences in cell lines, incubation times, and solvent effects (e.g., DMSO tolerance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
